SIRT5 inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

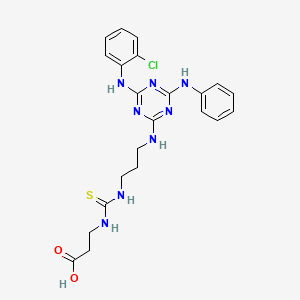

Molecular Formula |

C22H25ClN8O2S |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

3-[3-[[4-anilino-6-(2-chloroanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid |

InChI |

InChI=1S/C22H25ClN8O2S/c23-16-9-4-5-10-17(16)28-21-30-19(29-20(31-21)27-15-7-2-1-3-8-15)24-12-6-13-25-22(34)26-14-11-18(32)33/h1-5,7-10H,6,11-14H2,(H,32,33)(H2,25,26,34)(H3,24,27,28,29,30,31) |

InChI Key |

GYRJFKFZTHWZOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCCNC(=S)NCCC(=O)O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

SIRT5 inhibitor 8 discovery and development

An In-depth Technical Guide on the Discovery and Development of SIRT5 Inhibitor 8

Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria.[1] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 exhibits robust activity in removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[1][2] This enzymatic activity positions SIRT5 as a critical regulator of various metabolic pathways, including the urea cycle, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative stress responses.[2][3][4] Given its role in cellular metabolism and its implication in diseases like cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.[5][6] The development of potent and selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic intervention. This guide focuses on the discovery and development of a potent ε-N-thioglutaryllysine derivative, referred to as photo-crosslinking derivative 8 , a significant advancement in the field of SIRT5 inhibition.[5][7]

Discovery of this compound

The discovery of SIRT5 inhibitor 8 was a result of a rational, substrate-mimicking design strategy.[5][8] Researchers designed a series of ε-N-thioglutaryllysine derivatives based on the structure of SIRT5's natural glutaryl-lysine substrates.[5] This approach aimed to create compounds that could effectively bind to the enzyme's active site. The structure-activity relationship (SAR) studies of these derivatives led to the identification of derivative 8 as a highly potent inhibitor of SIRT5.[5]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of SIRT5 inhibitor 8 were evaluated against SIRT5 and other sirtuin isoforms. The quantitative data are summarized in the table below.

| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |

| Photo-crosslinking derivative 8 | SIRT5 | 120 | Low inhibition against SIRT1, SIRT2, SIRT3, and SIRT6 | [5] |

It is important to note that another compound, identified as This compound (compound 10) from a different chemical series (2,4,6-trisubstituted triazines), has also been described in the literature. Its data is presented below for clarity.

| Inhibitor | Target | IC50 (µM) | Inhibition Type | Reference |

| This compound (compound 10) | SIRT5 | 5.38 | Competitive | [9] |

Mechanism of Action

Biochemical and computational studies have elucidated the mechanism of action for SIRT5 inhibitor 8 .

-

Competitive Inhibition: Kinetic analyses revealed that derivative 8 acts as a competitive inhibitor with respect to the glutaryl-lysine substrate.[7] It does not compete with the NAD+ cofactor.[5] This indicates that the inhibitor directly binds to the substrate-binding pocket in the active site of SIRT5.[7]

-

Target Engagement: The binding of these ε-N-thioglutaryllysine derivatives, including compound 8 , to SIRT5 was further confirmed by fluorescence-based thermal shift assays, which showed that the compounds stabilize the SIRT5 protein.[5][8]

-

Structural Insights: Co-crystal structure analysis has shown that photo-crosslinking derivative 8 occupies the lysine substrate binding site.[7] It forms hydrogen bonds and electrostatic interactions with key residues in the active site and may react with NAD+ to form a stable thio-intermediate, providing a strong basis for its inhibitory activity.[7]

Caption: Mechanism of SIRT5 inhibition by competitive binding.

SIRT5 Signaling and Metabolic Regulation

SIRT5 plays a pivotal role in regulating cellular metabolism by deacylating key enzymes. Its inhibition can therefore significantly impact these pathways.

Caption: Role of SIRT5 in regulating key metabolic enzymes.

Experimental Protocols

The development and characterization of SIRT5 inhibitor 8 involved several key experimental procedures.

SIRT5 Inhibition Assay (Fluorogenic)

-

Enzyme and Substrate Preparation: Recombinant human SIRT5 enzyme is used. The fluorogenic substrate, such as Ac-Leu-Gly-Ser-Lys(Su)-AMC, is prepared in assay buffer.[6]

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains SIRT5 enzyme, NAD+, and the test inhibitor (e.g., inhibitor 8 ) at various concentrations in an appropriate buffer.

-

Initiation and Incubation: The reaction is initiated by adding the fluorogenic substrate. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Development and Detection: A developer solution (containing a protease like trypsin) is added to cleave the desuccinylated peptide, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

Data Analysis: The fluorescence intensity is measured using a plate reader (e.g., excitation at 350 nm, emission at 450 nm). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Assays

To determine the selectivity of inhibitor 8 , similar enzymatic assays are conducted for other sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT6).[5] These assays use isoform-specific fluorogenic substrates (e.g., acetylated-lysine substrates for SIRT1-3) and follow a comparable protocol to the SIRT5 assay. The relative inhibitory activities are then compared to determine the selectivity profile.

Enzyme Kinetic Studies

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

-

Procedure: The initial reaction velocities are measured at various concentrations of the substrate (e.g., glutaryl-lysine peptide) in the presence of different fixed concentrations of inhibitor 8 .

-

Data Analysis: The data are plotted on a Lineweaver-Burk or Michaelis-Menten plot. In the case of competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.

Thermal Shift Assay (TSA)

-

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A stabilizing ligand will increase the Tm.

-

Procedure: SIRT5 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor at various concentrations. The mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as the protein unfolds.

-

Data Analysis: The melting temperature (Tm) is determined for each concentration of the inhibitor. An increase in Tm in the presence of the inhibitor confirms direct binding to the SIRT5 protein.[5]

Experimental and Developmental Workflow

The overall process for the discovery and validation of SIRT5 inhibitor 8 follows a logical progression from initial concept to detailed characterization.

Caption: Workflow for discovery and validation of this compound.

Conclusion

The discovery of the photo-crosslinking derivative 8 represents a significant achievement in the development of selective SIRT5 inhibitors.[5][7] Born from a substrate-mimicking design strategy, this compound exhibits potent, nanomolar inhibition of SIRT5 with high selectivity over other sirtuin family members.[5] Detailed mechanistic studies have confirmed its competitive mode of action and direct engagement with the SIRT5 active site.[7] As a potent and selective chemical probe, SIRT5 inhibitor 8 is an invaluable tool for further investigating the complex biology of SIRT5 and its role in health and disease. Its novel scaffold provides a strong foundation for the future design and optimization of SIRT5-targeted therapeutics.

References

- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 8. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Sirtuin | | Invivochem [invivochem.com]

An In-depth Technical Guide to SIRT5 Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological context of compounds referred to as "SIRT5 inhibitor 8" in scientific literature. Due to ambiguity in nomenclature across different research publications, this document addresses the two primary small molecules identified by this designation: a 2,4,6-trisubstituted triazine derivative and a more potent ε-N-thioglutaryl-lysine derivative.

Executive Summary

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria, where it regulates key metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. Its role in cellular metabolism, including the urea cycle and fatty acid oxidation, has made it a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This guide details the chemical characteristics and biological activities of two distinct SIRT5 inhibitors, both designated as "inhibitor 8" in separate studies, providing a comparative analysis to aid researchers in selecting the appropriate tool compound for their studies.

Chemical Properties of this compound Derivatives

The nomenclature "this compound" has been used to describe at least two different chemical entities. Their properties are summarized below for clarity and comparison.

Compound A: 2,4,6-Trisubstituted Triazine Derivative (Also known as Compound 10)

This compound is a moderately potent, substrate-competitive SIRT5 inhibitor.[1]

| Property | Value |

| IUPAC Name | 4-(4-(2-chlorophenyl)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine |

| Molecular Formula | C₂₂H₂₅ClN₈O₂S |

| Molecular Weight | 501.00 g/mol |

| SMILES | C1COCCN1C2=NC(=NC(=N2)C3=CC=CC=C3Cl)N4CCNCC4 |

| IC₅₀ | 5.38 µM |

| Mechanism of Action | Substrate-competitive |

| Physical Appearance | Solid |

Compound B: ε-N-thioglutaryl-lysine Derivative (A photo-crosslinking agent)

This derivative is a highly potent and selective SIRT5 inhibitor, designed as a mechanism-based inhibitor.[2][3]

| Property | Value |

| IUPAC Name | (S)-2-amino-6-(5-mercapto-5-oxopentanoylamino)hexanoic acid |

| Molecular Formula | C₁₁H₂₀N₂O₄S |

| Molecular Weight | 276.35 g/mol |

| SMILES | N--INVALID-LINK--C(O)=O |

| IC₅₀ | 120 nM |

| Mechanism of Action | Lysine-substrate competitive |

| Selectivity | Low inhibition against SIRT1, SIRT2, SIRT3, and SIRT6.[2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the synthesis and enzymatic assay protocols for the identified SIRT5 inhibitors.

Synthesis Protocols

3.1.1. General Synthesis of 2,4,6-Trisubstituted Triazines

The synthesis of 2,4,6-trisubstituted triazines typically starts from cyanuric chloride and involves a sequential nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles.

-

Step 1: First Substitution: Cyanuric chloride is reacted with a first nucleophile (e.g., an amine or alcohol) at a low temperature (0-5 °C) in the presence of a base like sodium carbonate or triethylamine in a suitable solvent such as acetone or THF.

-

Step 2: Second Substitution: The resulting dichlorotriazine is then reacted with a second, different nucleophile at a slightly elevated temperature (room temperature to 40 °C).

-

Step 3: Third Substitution: The final chlorine atom is substituted by reacting the monochlorotriazine with a third nucleophile, often requiring higher temperatures (reflux).

-

Purification: The final product is typically purified by recrystallization or column chromatography.

3.1.2. Synthesis of ε-N-thioglutaryl-lysine Derivatives

The synthesis of these peptide-based inhibitors involves standard solid-phase or solution-phase peptide synthesis techniques.

-

Starting Material: Nα-Fmoc-Nε-Boc-L-lysine is a common starting material.

-

Coupling: The carboxylic acid of a protected glutaryl thioacid is coupled to the ε-amino group of the lysine derivative using standard peptide coupling reagents such as HATU or HBTU.

-

Deprotection: The protecting groups (Fmoc and Boc) are removed under appropriate conditions (piperidine for Fmoc and an acid like TFA for Boc).

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SIRT5 Enzymatic Inhibition Assay Protocol

A common method to assess SIRT5 inhibition is a fluorometric assay.

-

Reagents and Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue linked to a fluorophore)

-

NAD+

-

Assay buffer (e.g., Tris or HEPES buffer at pH 7.5-8.0, containing a reducing agent like DTT)

-

Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

-

Test inhibitor (dissolved in DMSO)

-

Black, low-binding microtiter plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the SIRT5 enzyme, fluorogenic substrate, and NAD+ in the assay buffer.

-

Add the test inhibitor at various concentrations to the wells of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the enzymatic reaction by adding the SIRT5 enzyme to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanism of Action

SIRT5's primary role is to regulate metabolic processes through the deacylation of key enzymes. Inhibition of SIRT5 can, therefore, have significant effects on these pathways.

Mechanism of SIRT5 Inhibition

Both "this compound" derivatives act as competitive inhibitors with respect to the acylated lysine substrate.[1][2][3] This means they bind to the active site of SIRT5, preventing the binding of its natural substrates without directly competing with the NAD+ co-factor.

Caption: Competitive inhibition of SIRT5 by "this compound".

Impact on the Urea Cycle

SIRT5 plays a crucial role in the urea cycle, the primary pathway for ammonia detoxification. It deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in this cycle.[4][5] Inhibition of SIRT5 would, therefore, be expected to decrease CPS1 activity, leading to an accumulation of ammonia.

Caption: SIRT5-mediated regulation of the Urea Cycle and its inhibition.

Role in Fatty Acid Oxidation

SIRT5's role in fatty acid oxidation (FAO) is more complex, with opposing effects in different cellular compartments. In mitochondria, SIRT5 is thought to promote FAO, while in peroxisomes, it may have an inhibitory effect. The overall impact of a SIRT5 inhibitor on FAO would likely depend on the specific metabolic state of the cell and the relative contributions of mitochondrial and peroxisomal FAO.

Caption: Dual role of SIRT5 in regulating fatty acid oxidation.

Conclusion

The two primary compounds referred to as "this compound" offer distinct profiles for researchers. The 2,4,6-trisubstituted triazine derivative is a moderately potent tool for initial studies, while the ε-N-thioglutaryl-lysine derivative provides high potency and selectivity for more targeted investigations. A thorough understanding of their chemical properties, synthesis, and biological effects is paramount for their effective use in elucidating the complex roles of SIRT5 in health and disease and for the development of novel therapeutic strategies. Researchers should carefully consider the specific requirements of their experimental systems when choosing between these compounds and are encouraged to consult the primary literature for the most detailed protocols and characterization data.

References

- 1. Design, synthesis and biological evaluation of 2,4,6- trisubstituted triazine derivatives as new nonpeptide small-molecule SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New ε-N-thioglutaryl-lysine derivatives as SIRT5 inhibitors: Chemical synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

SIRT5 inhibitor 8 selectivity profile against other sirtuins

An In-depth Technical Guide to the Selectivity Profile of SIRT5 Inhibitor 8

For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the selectivity profile of the potent SIRT5 inhibitor, compound 8, against other human sirtuin isoforms. This document outlines the quantitative inhibitory data, the experimental methodologies used for its determination, and visual representations of the experimental workflow and a relevant signaling pathway.

Compound 8, a novel ε-N-thioglutaryl-lysine derivative, has been identified as a highly potent and selective inhibitor of SIRT5.[1][2] Its inhibitory activity against SIRT5 and other sirtuins (SIRT1, SIRT2, SIRT3, and SIRT6) has been quantified, with the results summarized in the table below.

| Sirtuin Isoform | IC50 Value | Selectivity vs. SIRT5 |

| SIRT5 | 120 nM | - |

| SIRT1 | Low Inhibition | High |

| SIRT2 | Low Inhibition | High |

| SIRT3 | Low Inhibition | High |

| SIRT6 | Low Inhibition | High |

Note: "Low Inhibition" indicates that significant inhibition was not observed at the tested concentrations, highlighting the high selectivity of compound 8 for SIRT5.[1][2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for sirtuin inhibitors is critical for assessing their potency and selectivity. A common method employed is a fluorescence-based in vitro enzymatic assay.

Principle of the Fluorogenic Sirtuin Activity Assay

This assay measures the enzymatic activity of a sirtuin by detecting the deacetylation of a synthetic peptide substrate. The substrate is chemically modified with a fluorophore and a quencher. In its acetylated state, the quencher suppresses the fluorescence of the fluorophore. Upon deacetylation by the sirtuin, a developer solution containing a peptidase cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the sirtuin's activity.

Materials

-

Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)

-

This compound (and other compounds for comparison)

-

Fluorogenic sirtuin substrate specific for each isoform

-

NAD+ (sirtuin co-substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a peptidase)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Assay Protocol

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

-

Inhibitor Addition: Add the various concentrations of this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

-

Fluorescence Measurement: Incubate the plate for a short period (e.g., 15 minutes) at 37°C and then measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Sirtuin Inhibition Assay

Caption: Workflow of a fluorometric in vitro sirtuin inhibition assay.

Simplified Signaling Context of SIRT5dot

References

Determining the IC50 Value of SIRT5 Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) value for SIRT5 inhibitor 8, a compound identified as a competitive inhibitor of Sirtuin 5 (SIRT5) with potential anti-cancer properties. This document outlines the quantitative data, a detailed experimental protocol for a representative assay, and visualizations of the experimental workflow and a relevant signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound (also referred to as compound 10 in some literature) has been determined through enzymatic assays. The key quantitative data is summarized in the table below.

| Inhibitor Name | Compound ID | Target Enzyme | IC50 Value | Inhibition Type | Primary Literature Source |

| This compound | 10 | Human SIRT5 | 5.38 µM | Competitive | Bioorg Med Chem. 2023 Oct 1;93:117455[1] |

Experimental Protocol: Fluorogenic SIRT5 Inhibition Assay

The following is a detailed methodology for determining the IC50 value of a SIRT5 inhibitor, representative of the type of assay used for this compound. This protocol is based on commercially available fluorogenic SIRT5 assay kits.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of SIRT5 by 50%.

Principle: The assay measures the desuccinylase activity of SIRT5 on a fluorogenic substrate. The substrate is a peptide containing a succinylated lysine residue linked to a fluorophore and a quencher. In its native state, the fluorescence is quenched. Upon desuccinylation by SIRT5, the peptide becomes susceptible to a developer enzyme (a peptidase) which cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this fluorescence increase.

Materials and Reagents:

-

Recombinant Human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine and a fluorophore/quencher pair)

-

Nicotinamide adenine dinucleotide (NAD+)

-

SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer enzyme (Peptidase)

-

This compound (stock solution in DMSO)

-

Nicotinamide (a known SIRT inhibitor, for positive control)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm, depending on the fluorophore)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X concentrated solution of the fluorogenic SIRT5 substrate in SIRT5 Assay Buffer.

-

Prepare a 2X concentrated solution of NAD+ in SIRT5 Assay Buffer.

-

Prepare a working solution of recombinant SIRT5 enzyme in SIRT5 Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare serial dilutions of this compound in SIRT5 Assay Buffer. A typical concentration range would span from 100 µM to 0.01 µM. Also prepare a vehicle control (DMSO in assay buffer).

-

Prepare a positive control solution of Nicotinamide (e.g., 10 mM).

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add 25 µL of the 2X fluorogenic substrate and 25 µL of the 2X NAD+ solution.

-

Add 5 µL of the serially diluted this compound or control solutions to the appropriate wells.

-

To initiate the enzymatic reaction, add 45 µL of the SIRT5 enzyme solution to each well. The final reaction volume is 100 µL.

-

Include the following controls:

-

No-enzyme control: Add assay buffer instead of the enzyme solution.

-

No-inhibitor control (100% activity): Add vehicle control instead of the inhibitor.

-

Positive inhibitor control: Add the Nicotinamide solution.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Development:

-

After incubation, add 50 µL of the developer enzyme solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all other readings to correct for background fluorescence.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence with inhibitor / Fluorescence of no-inhibitor control)]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Visualizations

Experimental Workflow

Caption: Workflow for IC50 determination of a SIRT5 inhibitor.

SIRT5 Signaling Pathway

Caption: Simplified SIRT5 signaling and its inhibition.

References

The Sentinel of Mitochondrial Metabolism: A Technical Guide to the Functions of SIRT5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 5 (SIRT5) has emerged as a critical regulator of mitochondrial function, orchestrating cellular metabolism through its primary role as a protein deacylase. Localized predominantly within the mitochondrial matrix, SIRT5 is unique among the seven mammalian sirtuins for its potent ability to remove negatively charged acyl groups—specifically succinyl, malonyl, and glutaryl moieties—from lysine residues on a vast array of protein substrates. This activity positions SIRT5 at the nexus of several core metabolic pathways, including ammonia detoxification, fatty acid oxidation, ketogenesis, glycolysis, and oxidative phosphorylation. By modulating the post-translational modification status of key metabolic enzymes, SIRT5 fine-tunes metabolic flux in response to cellular energy status and nutrient availability. This technical guide provides an in-depth exploration of the established biological functions of SIRT5 in metabolic regulation, presents quantitative data on its activity and impact, details key experimental protocols for its study, and visualizes its complex interactions through signaling pathway diagrams.

Core Enzymatic Activities of SIRT5

SIRT5 is an NAD⁺-dependent enzyme. While it possesses very weak deacetylase activity, its catalytic efficiency is substantially higher for other deacylation reactions[1][2].

-

Desuccinylase: SIRT5 is the primary mitochondrial desuccinylase, removing succinyl groups from lysine residues. Proteomic studies have shown that in the absence of SIRT5, there is a massive increase in protein hypersuccinylation, with some sites showing over 200-fold increases in abundance[3][4][5].

-

Demalonylase: SIRT5 efficiently removes malonyl groups. The absence of SIRT5 leads to the hypermalonylation of 120 proteins in the liver, identifying glycolysis as a major regulatory target[6][7][8].

-

Deglutarylase: SIRT5 also demonstrates robust deglutarylase activity, expanding its regulatory scope to pathways involving glutaryl-CoA.

These activities are critical as the addition of these bulky, negatively charged acyl groups can significantly alter a protein's structure, function, and localization.

Regulation of Core Metabolic Pathways

SIRT5 modulates numerous metabolic pathways by directly targeting and altering the activity of key enzymes.

Ammonia Detoxification: The Urea Cycle

In the liver, SIRT5 plays a pivotal role in ammonia detoxification by regulating the first and rate-limiting step of the urea cycle[9][10].

-

Target: Carbamoyl Phosphate Synthetase 1 (CPS1).

-

Mechanism: SIRT5 deacetylates CPS1, leading to an upregulation of its enzymatic activity[9][11][12][13]. This is particularly crucial during periods of increased amino acid catabolism, such as fasting or adherence to a high-protein diet[11][12].

-

Physiological Impact: SIRT5 knockout (KO) mice fail to upregulate CPS1 activity in response to fasting, resulting in elevated blood ammonia (hyperammonemia)[11][13]. Under normal conditions, SIRT5-deficient mice exhibit approximately 30% lower CPS1 activity compared to wild-type mice[9].

Fatty Acid Oxidation (FAO) and Ketogenesis

SIRT5 is a significant regulator of fatty acid metabolism and the production of ketone bodies, particularly in the heart and liver[14][15][16][17].

-

Targets:

-

Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD): SIRT5 desuccinylates these enzymes, promoting their activity[16].

-

Enoyl-CoA Hydratase (ECHA): A major substrate in the heart, ECHA is activated by SIRT5-mediated desuccinylation, which is critical for efficient FAO[14].

-

3-hydroxy-3-methylglutaryl-CoA Synthase 2 (HMGCS2): This is the rate-limiting enzyme in ketogenesis. SIRT5 desuccinylates and activates HMGCS2, promoting ketone body formation[18][19][20].

-

Carnitine Palmitoyltransferase 2 (CPT2): Desuccinylation of CPT2 by SIRT5 is crucial for its activity, facilitating the transport of fatty acids into the mitochondria for oxidation[17].

-

-

Physiological Impact: SIRT5-deficient hearts exhibit impaired fatty acid metabolism, reduced ATP production during fasting or exercise, and can develop hypertrophic cardiomyopathy[14][21]. The absence of SIRT5 leads to the accumulation of medium- and long-chain acylcarnitines, indicating a bottleneck in FAO[18].

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 6. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. librarysearch.colby.edu [librarysearch.colby.edu]

- 9. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]

- 13. SIRT5 Deacetylates carbamoyl phosphate synthetase 1 and regulates the urea cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Emerging regulatory roles of mitochondrial sirtuins on pyruvate dehydrogenase complex and the related metabolic diseases: Review | Biomedical Research and Therapy [bmrat.org]

- 16. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sirt5 improves cardiomyocytes fatty acid metabolism and ameliorates cardiac lipotoxicity in diabetic cardiomyopathy via CPT2 de-succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SIRT3 Deacetylates Mitochondrial 3-Hydroxy-3-Methylglutaryl CoA Synthase 2 and Regulates Ketone Body Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Dichotomous Role of SIRT5 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a critical regulator in cancer biology, exhibiting a paradoxical role as both a tumor promoter and a tumor suppressor. This duality is contingent on the specific cancer type and the intricate cellular context. Predominantly localized in the mitochondria, SIRT5's primary enzymatic activities include desuccinylation, demalonylation, and deglutarylation, which modulate the function of key proteins involved in metabolism, apoptosis, and oxidative stress responses. This technical guide provides an in-depth analysis of SIRT5's multifaceted role in oncology, presenting quantitative data on its expression, detailing experimental protocols for its study, and visualizing its complex signaling networks.

SIRT5 Expression and Prognostic Significance in Cancer

The expression of SIRT5 is aberrantly regulated in a variety of cancers, with its levels and prognostic implications varying significantly across different malignancies. Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has provided valuable quantitative insights into these associations.

Quantitative Overview of SIRT5 Expression and Survival

| Cancer Type | SIRT5 Expression Status | Patient Prognosis Correlation | Key Findings & Citations |

| Glioma | Downregulated | High expression associated with improved overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI).[1][2][3][4] | Decreased SIRT5 expression is a prognostic marker for poorer outcomes in glioma patients.[3][4] |

| Colorectal Cancer (CRC) | Upregulated | High expression correlates with larger tumor size, lymph node metastasis, advanced tumor stage, and shorter overall survival.[5][6] | SIRT5 promotes CRC progression, and its high expression is an independent predictor of poor prognosis.[5][6] |

| Hepatocellular Carcinoma (HCC) | No significant overall change in TCGA | No significant correlation with overall survival in some TCGA analyses.[7][8] However, other studies report upregulation and association with poor prognosis.[9][10] | The prognostic role of SIRT5 in HCC appears complex and may depend on the specific patient cohort and disease etiology.[7][8][9][10] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated in Squamous Cell Carcinoma | High expression is associated with poor survival in NSCLC.[11][12][13][14] High SIRT5 is linked to longer recurrence-free survival (RFS) in some analyses.[11] | SIRT5 is overexpressed in NSCLC and generally correlates with a negative prognosis and drug resistance.[14][15] |

| Breast Cancer | Upregulated | High expression is associated with poor patient outcomes, including shorter distant metastatic-free survival (DMFS) and overall survival (OS).[16][17][18][19][20] | SIRT5 overexpression is a feature of breast cancer and is linked to a more aggressive phenotype.[16][18][20] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Downregulated | Low SIRT5 levels are associated with worsened mortality.[15][21][22][23][24] | SIRT5 acts as a tumor suppressor in PDAC, and its loss promotes tumorigenesis.[22][23][24] |

Mechanistic Insights into SIRT5's Function in Cancer

SIRT5's influence on cancer biology is primarily exerted through its enzymatic activity, which post-translationally modifies a plethora of protein substrates, thereby altering their function. These substrates are integral components of key cellular processes that are often dysregulated in cancer.

Metabolic Reprogramming

A hallmark of cancer is the reprogramming of cellular metabolism to support rapid proliferation and survival. SIRT5 is a pivotal player in this process, influencing major metabolic pathways.

-

Glycolysis and TCA Cycle: SIRT5 can either promote or suppress glycolysis depending on the cellular context. For instance, it has been shown to desuccinylate and inhibit pyruvate kinase M2 (PKM2), a key glycolytic enzyme, thereby redirecting metabolic flux.[25] In contrast, it can also enhance glutaminolysis by deglutarylating and activating glutamate dehydrogenase 1 (GLUD1), which funnels glutamine into the TCA cycle to support anaplerosis.[6]

-

Fatty Acid Oxidation: SIRT5 has been implicated in the regulation of fatty acid oxidation, a critical energy source for some cancer cells.

Apoptosis and Cell Cycle

SIRT5's role in apoptosis is also context-dependent. In some cancers, such as hepatocellular carcinoma, SIRT5 can inhibit apoptosis by deacetylating cytochrome c, a key molecule in the intrinsic apoptotic pathway.[10] Conversely, in other contexts, its metabolic regulatory functions can indirectly influence apoptotic signaling.

Oxidative Stress Regulation

Cancer cells often experience high levels of oxidative stress due to their altered metabolism. SIRT5 contributes to the antioxidant defense system by activating key enzymes. For example, it can desuccinylate and activate superoxide dismutase 1 (SOD1), a critical enzyme in the detoxification of reactive oxygen species (ROS).

Key Signaling Pathways Involving SIRT5

The diverse functions of SIRT5 in cancer are orchestrated through its interaction with and modulation of various signaling pathways.

SIRT5 in Metabolic Reprogramming

SIRT5 in Apoptosis Regulation

Experimental Protocols for Studying SIRT5

Investigating the function of SIRT5 in a cancer context requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis for SIRT5 Expression

Objective: To determine the protein expression level of SIRT5 in cancer cells or tissues.

Materials:

-

Cell or tissue lysates

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-SIRT5 antibody (e.g., Cell Signaling Technology #8782)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SIRT5 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

SIRT5 Enzymatic Activity Assay (Fluorometric)

Objective: To measure the deacylase activity of SIRT5.

Materials:

-

Recombinant human SIRT5 protein

-

Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer

-

Developer solution

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the fluorogenic SIRT5 substrate to each well.

-

Enzyme Addition: Add recombinant SIRT5 enzyme to the appropriate wells. Include a no-enzyme control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well. The developer contains an enzyme that cleaves the deacylated substrate, releasing the fluorophore from the quencher.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).

-

Data Analysis: Subtract the background fluorescence (no-enzyme control) from the values of the SIRT5-containing wells. The fluorescence intensity is proportional to the SIRT5 activity.

Co-Immunoprecipitation (Co-IP) to Identify SIRT5 Interacting Proteins

Objective: To identify proteins that physically interact with SIRT5 in a cellular context.

Materials:

-

Cell lysate

-

Anti-SIRT5 antibody for IP

-

Control IgG (e.g., rabbit IgG)

-

Protein A/G magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SIRT5 antibody or control IgG overnight at 4°C with gentle rotation.

-

Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).

-

Analysis by Western Blot: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners. Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.

Mass Spectrometry for Identification of Post-Translational Modifications

Objective: To identify and quantify changes in protein succinylation, malonylation, or glutarylation upon modulation of SIRT5 activity.

General Workflow:

-

Sample Preparation: Extract proteins from cells or tissues with and without SIRT5 knockdown/knockout or inhibition.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

Immunoaffinity Enrichment: Use antibodies specific for succinyl-lysine, malonyl-lysine, or glutaryl-lysine to enrich for modified peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the modified peptides and their sites of modification. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the relative abundance of modified peptides between different conditions.

Therapeutic Targeting of SIRT5

Given its significant and often context-dependent roles in cancer, SIRT5 has emerged as a promising therapeutic target. The development of small molecule inhibitors and activators of SIRT5 is an active area of research.

-

SIRT5 Inhibitors: In cancers where SIRT5 acts as a tumor promoter (e.g., breast cancer, colorectal cancer), selective inhibitors could be beneficial. These molecules aim to block the catalytic activity of SIRT5, leading to the accumulation of succinylation and other acyl modifications on its target proteins, thereby impairing cancer cell metabolism and proliferation.

-

SIRT5 Activators: In cancers where SIRT5 functions as a tumor suppressor (e.g., pancreatic cancer), small molecule activators could represent a novel therapeutic strategy. By enhancing SIRT5's enzymatic activity, these compounds could potentially restore its tumor-suppressive functions.

Conclusion and Future Directions

SIRT5 is a multifaceted enzyme with a complex and often contradictory role in cancer biology. Its ability to act as both a tumor promoter and a suppressor underscores the importance of understanding its function within the specific context of each cancer type. The continued elucidation of its substrates and signaling pathways, coupled with the development of specific modulators of its activity, holds significant promise for the development of novel and targeted cancer therapies. Future research should focus on further delineating the context-specific functions of SIRT5, identifying reliable biomarkers to predict response to SIRT5-targeted therapies, and advancing the clinical development of potent and selective SIRT5 modulators.

References

- 1. Frontiers | Constructing a signature based on the SIRT family to help the prognosis and treatment sensitivity in glioma patients [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Sirtuin 5 (SIRT5) Suppresses Tumor Growth by Regulating Mitochondrial Metabolism and Synaptic Remodeling in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT5 downregulation is associated with poor prognosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on sirtuin family genes in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin5 contributes to colorectal carcinogenesis by enhancing glutaminolysis in a deglutarylation-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Expression and Prognostic Value of SIRTs in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioinformatics Analysis of the SIRT Family Members and Assessment of Their Potential Clinical Value - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT5 Promotes Hepatocellular Carcinoma Progression by Regulating Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT5 Promotes Hepatocellular Carcinoma Progression by Regulating Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Associations of sirtuins with clinicopathological parameters and prognosis in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Emerging role of sirtuins in non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT5 facilitates cancer cell growth and drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SIRT5 is involved in the proliferation and metastasis of breast cancer by promoting aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The expression of sirtuins in breast cancer and their prognostic and clinicopathological significance: a systematic review | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-Induced Pancreatic Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. SIRT5’s GOT1 up on PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

SIRT5: A Pivotal Regulator of Metabolism and a Therapeutic Target in Human Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria. It plays a critical role in regulating cellular metabolism and homeostasis by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl moieties from lysine residues on a wide array of protein substrates.[1][2] This unique enzymatic activity positions SIRT5 as a key modulator of diverse cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and ammonia detoxification.[1][3][4] Dysregulation of SIRT5 has been implicated in a variety of human diseases, including cancer, cardiovascular disorders, metabolic diseases, and neurodegeneration, making it an attractive therapeutic target.[2][4][5] This technical guide provides a comprehensive overview of SIRT5's role in human diseases, details key experimental methodologies, and presents quantitative data to inform future research and drug development efforts.

SIRT5's Role in Major Human Diseases

The function of SIRT5 is highly context-dependent, acting as both a protective factor and a disease promoter in different pathological settings.

Cancer

SIRT5 exhibits a dual role in oncology, functioning as either a tumor suppressor or an oncogene depending on the specific cancer type and cellular environment.[3][6] Its expression is elevated in some malignancies, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), while it is decreased in others like endometrial and head and neck squamous cell carcinoma.[5] As a tumor promoter, SIRT5 can enhance cancer cell proliferation and resistance to chemotherapy by regulating metabolic reprogramming and mitigating oxidative stress.[7] Conversely, in some contexts, it can act as a tumor suppressor by inhibiting the Warburg effect.[6] For instance, SIRT5 gene amplification or gain is observed in 26.1% of invasive breast carcinomas, which correlates with increased SIRT5 mRNA expression.[8] In hypoxic gastric cancer cells, SIRT5 expression is significantly increased, promoting cell migration.[9]

Cardiovascular Disease

In the cardiovascular system, SIRT5 is generally considered a protective factor. It is highly expressed in cardiac tissue and plays a pivotal role in maintaining cardiac homeostasis, particularly under stress conditions.[1] Deletion of SIRT5 in mice is associated with the development of cardiac hypertrophy, reduced cardiac function, defective fatty acid metabolism, and decreased ATP production.[5][10][11] Overexpression of SIRT5 has been shown to be cardioprotective, highlighting its potential as a therapeutic target for heart disease.[12] For example, Sirt5 knockout mice subjected to chronic pressure overload show significantly decreased survival and accelerated progression of cardiac dysfunction.[13] Furthermore, in models of myocardial ischemia-reperfusion injury, SIRT5 expression is downregulated, and its overexpression can alleviate the damage.[14]

Metabolic Disorders

As a primary mitochondrial deacylase, SIRT5 is a central regulator of metabolism. It modulates key enzymes in glycolysis, the TCA cycle, fatty acid oxidation, and ketogenesis.[5][15] SIRT5-deficient mice exhibit significant alterations in their metabolic profiles, including hypersuccinylation of numerous mitochondrial proteins, leading to impaired fatty acid oxidation and reduced ketone body production during fasting.[6][15] For instance, SIRT5 deficiency leads to a significant decrease in mitochondrial ATP production, with a reported 75.4% reduction in cultured cells and a 21.8% decrease in the hearts of fasted mice.[16]

Neurodegenerative Diseases

Emerging evidence suggests a protective role for SIRT5 in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][17] Its protective functions are largely attributed to its ability to mitigate oxidative stress and support mitochondrial health.[17][18] Studies in mouse models of Parkinson's disease have shown that SIRT5 deficiency exacerbates neurodegeneration.[18] In Alzheimer's disease models, SIRT5 levels are often decreased, and its overexpression has been shown to promote autophagy and reduce the accumulation of β-amyloid plaques.[5]

Quantitative Data on SIRT5 Modulation and Effects

The following tables summarize key quantitative data regarding SIRT5 inhibitors and the physiological effects of SIRT5 modulation in various experimental models.

Table 1: Inhibitors of SIRT5 Enzymatic Activity

| Compound | Target Activity | IC50 Value | Selectivity | Reference |

| Suramin | Deacetylase/Desuccinylase | 14.2-26.8 µM / 46.6 µM | Non-selective (also inhibits SIRT1, SIRT2) | [5] |

| H3K9Tsu | Desuccinylase | 5 µM | Selective over other sirtuins | [2] |

| DK1-04 | Desuccinylase | 0.34 µM | No inhibition of SIRT1-3, 6 at 83.3 µM | [2] |

| Compound 31 | Desuccinylase | 3.0 µM | >200-fold selective over SIRT1-3, 6 | [2] |

| Compound 42 | Desuccinylase | 2.2 µM | >59-fold selective over SIRT1, 2, 3, 6 | [2] |

| Compound 47 | Desuccinylase | 210 nM | >3800-fold selective over SIRT1, 2, 3, 6 | [19] |

| Compound 58 | Desuccinylase | 310 nM | Selective over SIRT1, 3 | [19] |

| SIRT5 inhibitor 8 | Desuccinylase | 5.38 µM | Competitive inhibitor | [20] |

| Compound 3d | Deglutarylase | 0.11 µM | Selective over other sirtuins | [18] |

Table 2: Effects of SIRT5 Knockout (KO) on Cardiac and Metabolic Parameters

| Model System | Parameter | Effect of SIRT5 KO | Quantitative Change | Reference |

| HEK293T Cells | ATP Level | Decrease | 75.4% reduction vs. WT | [16] |

| Fasted Sirt5 KO Mice (Heart) | ATP Level | Decrease | 21.8% reduction vs. WT | [16] |

| Fasted Sirt5 KO Mice (Heart Mitochondria) | ATP Level | Decrease | 14% reduction vs. WT | [16] |

| Fasted Sirt5 KO Mice (Heart Mitochondria) | AMP/ATP Ratio | Increase | 48.8% increase vs. WT | [16] |

| Sirt5 KO Mice (Heart) | Protein Succinylation | Increase | Predominantly accumulates in the heart | [10] |

| Sirt5 KO Mice with Pressure Overload | Survival | Decrease | Significantly decreased survival | [13] |

| Sirt5 KO Mice (Liver Mitochondria) | Succinylated Proteins | Increase | 386 sites on 140 proteins hypersuccinylated | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways regulated by SIRT5 and common experimental workflows used to study its function are provided below using the DOT language for Graphviz.

SIRT5 in the Urea Cycle

SIRT5 plays a crucial role in ammonia detoxification by regulating the urea cycle. It deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[21][22][23]

SIRT5 in Fatty Acid Oxidation

SIRT5 regulates fatty acid β-oxidation (FAO) by desuccinylating key enzymes, thereby maintaining mitochondrial energy production.[7][24][25]

Experimental Workflow for Identifying SIRT5 Substrates

A common approach to identify novel SIRT5 substrates involves immunoprecipitation of succinylated proteins followed by mass spectrometry analysis, often comparing wild-type and SIRT5 knockout models.[1][10]

References

- 1. Quantitative Analysis of the Sirt5-Regulated Lysine Succinylation Proteome in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]

- 7. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of SIRT5 protein in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. sciencedaily.com [sciencedaily.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Sirtuin 5 is required for mouse survival in response to cardiac pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. sciencedaily.com [sciencedaily.com]

- 16. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. This compound | Sirtuin | | Invivochem [invivochem.com]

- 21. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 22. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]

- 24. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Substrate-Competitive Inhibition of SIRT5 by Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SIRT5 inhibitor 8 (also referred to as compound 10), a small-molecule inhibitor of Sirtuin 5. This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used for its characterization, designed for an audience with a strong background in biochemistry and drug discovery.

Introduction to SIRT5 and Its Inhibition

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized in the mitochondria.[1][2] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 shows robust activity in removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[3] Through these deacylase activities, SIRT5 plays a critical role in regulating various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia detoxification.[1][3][4] It also participates in cellular responses to oxidative stress.[3][4] Given its involvement in fundamental cellular processes, dysregulation of SIRT5 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2][3]

This compound is a novel, nonpeptide, small-molecule inhibitor belonging to the 2,4,6-trisubstituted triazine class of compounds.[5] It has been identified as a promising lead compound for the development of therapeutics targeting SIRT5-dependent pathologies.[5]

Quantitative Inhibition Data

This compound has been characterized as a moderately potent and selective inhibitor of SIRT5. The available quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Sirtuin Isoforms

| Sirtuin Isoform | IC50 (µM) |

| SIRT5 | 5.38[5] |

| SIRT1 | Data not available |

| SIRT2 | Data not available |

| SIRT3 | Data not available* |

Note: The primary research article describes the selectivity as "moderate" but does not provide specific IC50 values for SIRT1, SIRT2, and SIRT3 in its abstract. Access to the full text containing this data was not available.

Table 2: Kinetic and Binding Parameters of this compound

| Parameter | Value | Method |

| Inhibition Constant (Ki) | Data not available | Enzyme Kinetics |

| Dissociation Constant (Kd) | Data not available | Isothermal Titration Calorimetry (ITC) or equivalent |

| Mechanism of Inhibition | Substrate-Competitive[5] | Enzyme Kinetics |

Mechanism of Action: Substrate-Competitive Inhibition

Enzyme kinetic studies have confirmed that this compound acts as a substrate-competitive inhibitor.[5] This mechanism implies that the inhibitor binds to the active site of SIRT5, directly competing with the endogenous acylated lysine substrates. This binding event prevents the substrate from accessing the catalytic machinery of the enzyme, thereby blocking the deacylation reaction. The competitive nature of this inhibition is a key characteristic for its further development and optimization.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. While the full, detailed protocols from the primary study on this compound were not accessible, this section outlines the standard methodologies for the key experiments cited.

Fluorescence-Based Enzymatic Assay for SIRT5 Inhibition

This assay is a common method for determining the in vitro potency of sirtuin inhibitors.

Principle: The assay utilizes a synthetic peptide substrate containing a succinylated lysine residue and a fluorophore quenched by a nearby group. Upon desuccinylation by SIRT5, a developer enzyme (e.g., trypsin) cleaves the peptide, leading to the separation of the fluorophore from the quencher and a subsequent increase in fluorescence. The inhibitor's potency is determined by measuring the reduction in the rate of fluorescence increase.

General Protocol:

-

Reagents:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic succinylated peptide substrate

-

NAD⁺ (cofactor)

-

SIRT5 assay buffer (e.g., Tris or HEPES-based buffer at physiological pH, containing a reducing agent like DTT)

-

Developer solution (e.g., trypsin in a suitable buffer)

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

The inhibitor dilutions or vehicle (DMSO) are added to the wells of a microplate.

-

Recombinant SIRT5 enzyme and NAD⁺ are added to the wells and incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

The developer solution is added to stop the SIRT5 reaction and initiate the fluorescence-generating cleavage.

-

After a short incubation with the developer, the fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence readings are corrected for background fluorescence.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Enzyme Kinetics for Determining Inhibition Mechanism

Principle: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the initial reaction rates are measured at various concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots.

General Protocol:

-

Procedure:

-

The fluorescence-based assay described above is used to measure the initial reaction rates.

-

A matrix of experiments is set up with varying concentrations of the succinylated peptide substrate and this compound.

-

For each inhibitor concentration (including a zero-inhibitor control), a substrate titration is performed.

-

The initial reaction velocities (fluorescence units per minute) are determined from the linear phase of the reaction progress curves.

-

-

Data Analysis:

-

The data are plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.

-

Alternatively, a double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate] is generated.

-

For a substrate-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis, indicating that the Vmax is unaffected while the apparent Km increases with increasing inhibitor concentration.

-

Fluorescence-Based Thermal Shift Assay (TSA)

Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), is used to assess the binding of a ligand to a protein. The binding of an inhibitor stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

General Protocol:

-

Reagents:

-

Recombinant human SIRT5 protein

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer

-

This compound

-

-

Procedure:

-

Recombinant SIRT5 protein is mixed with the fluorescent dye in the assay buffer.

-

This compound or vehicle control is added to the protein-dye mixture.

-

The samples are placed in a real-time PCR instrument.

-

A temperature gradient is applied, typically from 25°C to 95°C, with fluorescence measurements taken at small temperature increments.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against temperature, generating a melting curve.

-

The Tm is determined as the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melting curve.

-

The change in melting temperature (ΔTm) between the inhibitor-treated sample and the vehicle control is calculated. A positive ΔTm indicates that the inhibitor binds to and stabilizes the SIRT5 protein.

-

SIRT5 Signaling Pathways and Experimental Workflows

Visualizing the complex biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key SIRT5-related pathways and a typical workflow for inhibitor characterization.

Figure 1. Overview of SIRT5 signaling pathways and the point of intervention for Inhibitor 8.

Figure 2. A typical experimental workflow for the characterization of a SIRT5 inhibitor.

Conclusion

This compound (compound 10) represents a significant development in the search for selective, nonpeptide inhibitors of SIRT5. Its substrate-competitive mechanism of action provides a solid foundation for structure-based drug design and further optimization. The methodologies outlined in this guide serve as a standard for the characterization of such inhibitors. Further studies to determine its precise selectivity profile and to explore its efficacy in cellular and in vivo models of diseases where SIRT5 is implicated are warranted. This document provides a current and comprehensive technical overview to aid researchers in the continued investigation of SIRT5 and its inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of the Sirtuin Family Histone Deacetylases in Acute Myeloid Leukemia—A Promising Road Ahead [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Sirtuin | | Invivochem [invivochem.com]

SIRT5 Inhibitor 8 and Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, is a key regulator of mitochondrial metabolism. Localized primarily within the mitochondrial matrix, SIRT5 removes negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, from a multitude of protein substrates. This post-translational modification plays a critical role in modulating the activity of enzymes involved in fundamental metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation (FAO), and oxidative phosphorylation (OXPHOS). Consequently, inhibition of SIRT5 presents a compelling therapeutic strategy for various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the impact of SIRT5 inhibition on mitochondrial function, with a focus on a specific nonpeptide small-molecule inhibitor, referred to as SIRT5 inhibitor 8 (also designated as compound 10 in associated literature). We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing mitochondrial function, and visualize the intricate signaling pathways governed by SIRT5.

Introduction to SIRT5 and Its Role in Mitochondrial Homeostasis

Mitochondria are central to cellular energy production, metabolism, and signaling. The fidelity of these processes is maintained through a complex network of regulatory mechanisms, including post-translational modifications of mitochondrial proteins.[1][2] SIRT5 has emerged as a crucial regulator within this network.[3] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activity.[1][3]

Succinylation, the addition of a succinyl group to a lysine residue, is a widespread modification in mitochondria, affecting numerous enzymes involved in core metabolic pathways.[4] This modification can significantly alter the charge and structure of proteins, thereby modulating their enzymatic activity.[4] SIRT5 reverses this modification, playing a vital role in maintaining metabolic flexibility and efficiency.[2][4] Inhibition of SIRT5 leads to the hyper-succinylation of its target proteins, resulting in a cascade of effects on mitochondrial function.[4]

This compound: A Competitive Small-Molecule Antagonist

This guide focuses on a specific 2,4,6-trisubstituted triazine derivative, herein referred to as This compound (also identified as compound 10 in its primary publication).[5] This compound has been characterized as a competitive inhibitor of SIRT5.

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. While extensive quantitative data on its cellular effects on mitochondrial function are still emerging, the key inhibitory metric is summarized below.

| Inhibitor | Target | IC50 | Inhibition Type | Reference |

| This compound (compound 10) | SIRT5 | 5.38 µM | Substrate-competitive | [5] |

Note: Another potent SIRT5 inhibitor, a photo-crosslinking ε-N-thioglutaryl-lysine derivative also referred to as "derivative 8" or "compound 8" in some literature, exhibits an IC50 of 120 nM.[6] For clarity, this guide focuses on the triazine-based compound.

Impact of SIRT5 Inhibition on Mitochondrial Function

The inhibition of SIRT5 by compounds like this compound is expected to induce a series of functional changes within the mitochondria, primarily due to the resulting hyper-succinylation of key metabolic enzymes.

Fatty Acid β-Oxidation (FAO)

SIRT5 is known to desuccinylate and activate key enzymes in the FAO pathway. One of the most well-characterized targets is the trifunctional enzyme subunit alpha (HADHA).[7]

-

Mechanism: Inhibition of SIRT5 leads to the hyper-succinylation of HADHA, which reduces its enzymatic activity.[7]

-

Consequence: Impaired FAO results in the accumulation of fatty acid intermediates and a reduced production of acetyl-CoA, a critical fuel for the TCA cycle.[4] This can lead to cellular lipotoxicity and a diminished capacity to generate ATP from fatty acids.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and several of its key enzymes are regulated by SIRT5-mediated desuccinylation.

-

Key Targets:

-

Succinate Dehydrogenase (SDHA): SIRT5-mediated desuccinylation has been shown to modulate SDHA activity. Inhibition of SIRT5 can lead to the hyper-succinylation of SDHA, which has been reported to reactivate the enzyme in some contexts, potentially leading to an accumulation of succinate.[8][9]

-

Citrate Synthase (CS): SIRT5 interacts with and desuccinylates CS. Inhibition of SIRT5 results in increased succinylation of CS, which has been shown to impair its activity.[10]

-

-

Consequence: Dysregulation of the TCA cycle due to SIRT5 inhibition can lead to imbalances in metabolic intermediates, reduced production of NADH and FADH2, and consequently, a decrease in the overall efficiency of cellular respiration.

Oxidative Phosphorylation (OXPHOS) and ATP Production

The electrons carried by NADH and FADH2 from FAO and the TCA cycle are transferred through the electron transport chain (ETC) to generate a proton gradient that drives ATP synthesis. SIRT5 inhibition impacts this process at multiple levels.

-

Mechanism: By reducing the flux of metabolites through the TCA cycle and FAO, SIRT5 inhibition diminishes the supply of reducing equivalents (NADH and FADH2) to the ETC. Furthermore, some studies suggest that components of the ETC itself may be regulated by SIRT5.

-

Consequence: The ultimate consequence of SIRT5 inhibition is a reduction in mitochondrial respiration, a decrease in the mitochondrial membrane potential, and a significant drop in cellular ATP production.[7] This energy deficit can trigger compensatory metabolic pathways and, in cancer cells, may enhance their vulnerability to other therapeutic agents.[7]

Reactive Oxygen Species (ROS) Homeostasis

Mitochondria are the primary source of cellular ROS. Dysfunctional mitochondria can produce excessive ROS, leading to oxidative stress and cellular damage.

-